2,2-Dimethyl-1,3-dioxan-5-ol

glycerol valorization acetalization thermodynamic selectivity

2,2‑Dimethyl‑1,3‑dioxan‑5‑ol is a six‑membered cyclic acetal alcohol (C₆H₁₂O₃, MW 132.16) [REFS‑1] belonging to the 1,3‑dioxane family. The gem‑dimethyl substitution at the 2‑position and the free hydroxyl at the 5‑position create a rigid, protected glycerol equivalent that is widely used as a synthetic intermediate in pharmaceutical and fine‑chemical manufacturing [REFS‑1] [REFS‑2].

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 3391-30-8
Cat. No. B3051470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxan-5-ol
CAS3391-30-8
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)O)C
InChIInChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3
InChIKeyCGNOMSJAJQUXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2‑Dimethyl‑1,3‑dioxan‑5‑ol (CAS 3391‑30‑8) – Core Identity and Procurement‑Relevant Class Context


2,2‑Dimethyl‑1,3‑dioxan‑5‑ol is a six‑membered cyclic acetal alcohol (C₆H₁₂O₃, MW 132.16) [REFS‑1] belonging to the 1,3‑dioxane family. The gem‑dimethyl substitution at the 2‑position and the free hydroxyl at the 5‑position create a rigid, protected glycerol equivalent that is widely used as a synthetic intermediate in pharmaceutical and fine‑chemical manufacturing [REFS‑1] [REFS‑2]. Its structural features distinguish it from both the 5‑membered ring analog solketal and the unsubstituted glycerol formal, making direct substitution inadvisable without comparative performance data.

Why 2,2‑Dimethyl‑1,3‑dioxan‑5‑ol Cannot Be Simply Replaced by Solketal or Glycerol Formal


Although all three compounds are cyclic acetals derived from glycerol, the 6‑membered 1,3‑dioxane ring of 2,2‑dimethyl‑1,3‑dioxan‑5‑ol imposes different conformational constraints, steric environment, and physicochemical properties compared to the 5‑membered dioxolane ring of solketal or the unsubstituted 1,3‑dioxan‑5‑ol (glycerol formal) [REFS‑1] [REFS‑2]. These differences translate into measurable variations in boiling point, density, and thermodynamic selectivity during acetal formation, which directly affect purification strategy, solvent choice, and reaction design [REFS‑1] [REFS‑2] [REFS‑3].

Head‑to‑Head Quantitative Differentiation of 2,2‑Dimethyl‑1,3‑dioxan‑5‑ol vs. Closest Analogs


Thermodynamic Selectivity in Glycerol‑Acetone Ketalization: Solketal vs. 2,2‑Dimethyl‑1,3‑dioxan‑5‑ol

Under identical catalytic conditions (ZrO₂‑SiO₂, Zr/Si = 0.5, 500 °C calcination, acetone/glycerol ratio optimized), the 5‑membered ring product solketal is thermodynamically favored over the 6‑membered ring product 2,2‑dimethyl‑1,3‑dioxan‑5‑ol. The reaction achieves 90.91 % glycerol conversion with 89.69 % selectivity for solketal, while 2,2‑dimethyl‑1,3‑dioxan‑5‑ol is formed only as a minor side product [REFS‑1]. This direct product distribution demonstrates that the 6‑membered acetal is kinetically and thermodynamically less accessible under standard ketalization conditions, which has practical implications for designing selective synthetic routes.

glycerol valorization acetalization thermodynamic selectivity

Boiling Point Differentiation: 2,2‑Dimethyl‑1,3‑dioxan‑5‑ol vs. Solketal at Atmospheric Pressure

At 760 mmHg, the predicted normal boiling point of 2,2‑dimethyl‑1,3‑dioxan‑5‑ol is 203.5 ± 25.0 °C [REFS‑1], whereas the experimentally measured boiling point of solketal is 188.5 ± 0.0 °C [REFS‑2]. This ~15 °C elevation reflects the greater intermolecular interactions and larger molecular surface area of the 6‑membered ring system, which can be exploited during distillation‑based purification or solvent selection for high‑temperature reactions.

physical property boiling point purification

Boiling Point Elevation Relative to Unsubstituted Glycerol Formal (1,3‑Dioxan‑5‑ol)

The gem‑dimethyl substitution on the acetal carbon significantly raises the boiling point relative to the parent heterocycle. 1,3‑Dioxan‑5‑ol (glycerol formal) boils at 192–193 °C (lit.) at 760 mmHg [REFS‑1], whereas 2,2‑dimethyl‑1,3‑dioxan‑5‑ol has a predicted normal boiling point of 203.5 °C [REFS‑2]. This ~10 °C increase is attributable to the added mass and reduced molecular symmetry imparted by the methyl groups.

boiling point structural analog purification

Density as a Practical Hand‑ling and Formulation Discriminator

2,2‑Dimethyl‑1,3‑dioxan‑5‑ol exhibits a computed density of 1.1 ± 0.1 g/cm³ [REFS‑1], which is slightly higher than the experimental density of solketal (1.060–1.066 g/mL at 20 °C) [REFS‑2]. Although the difference is modest, it can influence phase‑separation behavior in biphasic reactions, centrifugation efficiency during workup, and precise volumetric dispensing in automated synthesis platforms.

density formulation handling

Optimal Use Scenarios for 2,2‑Dimethyl‑1,3‑dioxan‑5‑ol Based on Quantified Differentiation


Synthesis of Thermally Robust 1,3‑Dioxane‑Protected Intermediates

When a synthetic route requires a diol protecting group that can withstand elevated temperatures without premature deprotection or evaporative loss, 2,2‑dimethyl‑1,3‑dioxan‑5‑ol is preferred over solketal, owing to its ~15 °C higher boiling point [REFS‑1] [REFS‑2]. This property is particularly valuable in amide coupling or nucleophilic substitution reactions conducted at reflux in toluene or xylene.

Distillation‑Based Purification of High‑Boiling Reaction Mixtures

The boiling‑point elevation relative to both solketal (~ 15 °C) and glycerol formal (~ 10 °C) facilitates removal of lower‑boiling impurities by fractional distillation, reducing reliance on chromatographic purification and improving process mass intensity in scale‑up campaigns [REFS‑1] [REFS‑2] [REFS‑3].

Glycerol‑Derived Building Blocks Requiring a 6‑Membered Acetal Motif

In medicinal chemistry programs exploring structure‑activity relationships (SAR) around the cyclic acetal scaffold, the 6‑membered dioxane ring of 2,2‑dimethyl‑1,3‑dioxan‑5‑ol provides a distinct conformational profile compared to the 5‑membered dioxolane of solketal. The thermodynamic selectivity data from ketalization studies [REFS‑4] confirm that the two isomers are not functionally interchangeable, and the 6‑membered form must be sourced or synthesized by a dedicated route (e.g., LiAlH₄ reduction of 2,2‑dimethyl‑1,3‑dioxan‑5‑one) rather than direct ketalization.

Famciclovir and Related Antiviral Intermediate Synthesis

2,2‑Dimethyl‑1,3‑dioxan‑5‑ol serves as a key intermediate in the palladium‑catalyzed synthesis of famciclovir, where the acetal‑protected glycerol unit is essential for regioselective alkylation and subsequent deprotection [REFS‑5]. Substituting solketal in this sequence would alter the ring size and could compromise the regio‑ and stereochemical outcome of the allylation step.

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